Canellal Canellal Canellal is a sesquiterpenoid.
Brand Name: Vulcanchem
CAS No.: 66550-09-2
VCID: VC21342813
InChI: InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1
SMILES: CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Canellal

CAS No.: 66550-09-2

Cat. No.: VC21342813

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Canellal - 66550-09-2

CAS No. 66550-09-2
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde
Standard InChI InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1
Standard InChI Key LDAIOVKPAKFZHM-FBUXBERBSA-N
Isomeric SMILES C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C
SMILES CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C
Canonical SMILES CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C

Chemical Identity and Structure

Canellal is a sesquiterpenoid with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . Structurally, it is classified as a drimane-type sesquiterpene dialdehyde. The full IUPAC name of the compound is (1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde . The compound features a complex bicyclic structure with two aldehyde groups, a hydroxyl group, and specific stereochemistry that contributes to its biological activity.

Structural Characteristics

Canellal's structure is characterized by:

  • A bicyclic skeleton (naphthalene derivative)

  • Two aldehyde functional groups

  • One hydroxyl group

  • A methylidene (exocyclic double bond) substituent

  • Two methyl groups with specific stereochemical orientations

  • Four stereogenic centers with the absolute configuration of (1S,4aS,6S,8aS)

Identification and Characterization

The structure and stereochemistry of canellal were definitively established through a combination of spectroscopic techniques and single-crystal X-ray crystallographic analysis . This analytical approach provided unambiguous confirmation of the compound's three-dimensional structure, which is essential for understanding its structure-activity relationships and potential for drug development.

Natural Sources and Distribution

Canellal has been primarily isolated from the trunk bark of Canella winterana, a tree native to the Caribbean region . This compound represents one of several bioactive sesquiterpenoids found in this plant species.

Occurrence in Plant Species

The compound has been reported in:

  • Canella winterana (primary source)

  • Warburgia salutaris

  • Other related species within the Canellaceae family

Extraction and Isolation

The isolation of canellal typically involves bioassay-guided fractionation of plant extracts. The compound was first identified as a novel antimicrobial sesquiterpene dialdehyde from Canella winterana . The extraction process generally involves:

  • Collection and preparation of the plant material (typically bark)

  • Solvent extraction (often using organic solvents)

  • Fractionation using chromatographic techniques

  • Purification and crystallization

  • Structure elucidation using spectroscopic methods and X-ray crystallography

Biological Activities

Canellal demonstrates several significant biological activities that have been documented in scientific literature, positioning it as a compound of potential pharmacological interest.

Antiparasitic Activity

Canellal has demonstrated significant antiparasitic properties, particularly against the malarial parasite Plasmodium falciparum. In vitro testing has shown that the compound exhibits potent activity against the chloroquine-sensitive (CQS) strain of P. falciparum (D10) with an IC50 value of 0.31 μg/mL . This level of activity is particularly noteworthy when compared to other related drimane sesquiterpenoids isolated from the same source.

Cytotoxicity Profile

The cytotoxicity of canellal has been evaluated using Chinese Hamster Ovarian (CHO) cells, resulting in an IC50 value of 1.18 μg/mL . This cytotoxicity data is important for assessing the compound's potential therapeutic window and safety profile. The relatively similar values between antiparasitic activity (0.31 μg/mL) and cytotoxicity (1.18 μg/mL) suggest a narrow therapeutic index that would need to be addressed in any drug development efforts involving this compound.

Source Plant: Canella winterana

Canella winterana, the primary natural source of canellal, is a tree native to the Caribbean region, ranging from the Florida Keys to Barbados .

Botanical Description

The plant is characterized by:

  • A small tree reaching heights of up to 15 meters

  • Dense crown with oval or spoon-shaped leaves

  • Simple, dark green, glossy leaves measuring approximately 10 cm long by 4 cm wide

  • Aromatic leaves and flowers

  • Purple, violet, or red flowers in tight clusters at the ends of branches

  • Berry-like fruits approximately 1 cm across, bright red when young and becoming purple as they ripen

Ecological Distribution

Canella winterana grows primarily in:

  • Thickets on dry coastal limestone

  • Tropical environments of the Caribbean

  • Areas that can tolerate drought and some salt

  • Hardiness zones 9-12

As a monospecific genus, Canella contains only this single species, which has evolved to adapt to specific ecological niches in the Caribbean region .

Traditional and Contemporary Applications

The applications of canellal and its source plant span both traditional uses and potential modern pharmacological applications.

Traditional Uses

The bark of Canella winterana, which contains canellal, has been traditionally used as:

  • A spice similar to cinnamon, giving rise to common names such as "cinnamon bark," "wild cinnamon," and "white cinnamon"

  • A flavoring agent with the aroma of cinnamon and cloves

  • An ingredient in flavoring liqueurs

  • A medicinal preparation (with caution, as it has also been used to induce abortions)

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